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Introduction to the DCAF15-Indisulam Mechanism

Indisulam (E7070) is an aryl sulfonamide compound that represents a novel class of targeted therapy
functioning through an unprecedented molecular mechanism. Originally discovered in phenotypic screens
for cell cycle inhibitors, indisulam has since been characterized as a 'molecular glue' that induces selective
protein degradation by manipulating the ubiquitin-proteasome system. The compound's activity is critically
dependent on DCAF15 (DDB1 and CUL4-associated factor 15), a substrate receptor component of the
Cullin RING E3 ubiquitin ligase complex CRL4. Through its interaction with DCAF15, indisulam
facilitates the recruitment, ubiquitination, and subsequent degradation of specific splicing factors, most
notably RBM39 (RNA-binding motif protein 39), leading to widespread disruption of RNA splicing and
ultimately cell death in sensitive malignancies. This mechanism represents a promising therapeutic approach
for various cancers, including high-risk neuroblastoma, T-cell acute lymphoblastic leukemia (T-ALL), and

other malignancies with specific molecular dependencies [1] [2] [3].

The DCAF15-indisulam mechanism exemplifies the emerging paradigm of targeted protein degradation,
which offers advantages over traditional inhibition strategies for targeting challenging oncoproteins. Unlike
small molecule inhibitors that merely block protein function, molecular glue degraders like indisulam
facilitate the physical removal of target proteins from the cell, potentially addressing resistance mechanisms
and providing more durable responses. The efficacy of this approach hinges upon the expression levels of

DCAF15, which varies across tissue types and malignancies, explaining the differential sensitivity observed
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across cancer models. This comprehensive review examines the molecular, structural, and functional aspects
of DCAF15 in mediating indisulam's effects, with implications for therapeutic development and biomarker

identification [4] [3] [5].

Molecular Mechanism of Action

The molecular mechanism through which indisulam exerts its effects can be conceptualized as a multi-stage

process that begins with compound binding and culminates in widespread transcriptional disruption:

¢ Molecular Glue Function: Indisulam binds to a shallow, non-conserved pocket on DCAF15, creating
a novel interaction surface that facilitates recruitment of the splicing factor RBM39. This ternary
complex formation (DCAF15-indisulam-RBM39) is the crucial initiating event that enables
subsequent ubiquitination. The binding affinity between DCAF15 and RBM39 is significantly
enhanced in the presence of indisulam (K(_D)app ~2.0 pM with indisulam versus no measurable
affinity without compound), despite indisulam itself exhibiting relatively weak direct binding to

DCAF15 (K(_D)app ~3.8 pM) [3] [5].

¢ Ubiquitination and Degradation: Once recruited to the CRL4(MNtext{DCAF15}) E3 ubiquitin ligase
complex, RBM39 is polyubiquitinated on lysine residues, marking it for recognition and processing
by the 26S proteasome. This degradation is rapid and efficient, with significant RBM39 depletion
observed within 6 hours of indisulam treatment (approximately 9-fold reduction in neuroblastoma
models). The process demonstrates absolute dependency on proteasome function, as confirmed by

rescue experiments using proteasomal inhibitors such as bortezomib [1] [3].

e Splicing Disruption: RBM39 degradation leads to widespread mis-splicing events, primarily
characterized by exon skipping and intron retention. In neuroblastoma models, indisulam treatment
causes 1,893 significant exon skipping events and 1,571 intron retention events. Critical cell cycle and
metabolic regulators such as CDK4, TYMS, and EZH2 experience mis-splicing, leading to reduced

protein levels and functional impairment [1] [2].

¢ Cellular Consequences: The cumulative effect of splicing disruption is cell cycle arrest and
metabolic perturbation, ultimately triggering apoptosis. Sensitive cancer models demonstrate
significant growth inhibition and cell death both in vitro and in vivo, with complete tumor regression

observed in xenograft models of neuroblastoma and T-ALL [1] [2].
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The following diagram illustrates the core mechanism of indisulam-induced degradation of RBM39 via

DCAF15:
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Core Mechanism of Indisulam-Induced RBM39 Degradation via DCAF15
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Structural Biology of DCAF15-Indisulam Interactions

The structural basis of DCAF15-indisulam-RBM39 interactions has been elucidated through cryo-electron
microscopy and crystallographic studies, providing atomic-level insights into the molecular glue
mechanism. DCAF15 adopts a novel architecture consisting of two predominantly [-sheet containing
domains—an N-terminal domain (NTD, residues 30-264) and a C-terminal domain (CTD, residues 383-600)
—stabilized by interaction with DDA1, which enhances complex stability. The structural organization
creates a binding interface that accommodates indisulam and facilitates recruitment of RBM39's second

RNA recognition motif (RRM2) domain [3].
Key structural features of this interaction include:

e Ligand Binding Pocket: Indisulam occupies a shallow, solvent-exposed pocket at the interface
between DCAF15 and RBM39(M\text{RRM2}), with the sulfonamide group forming hydrogen bonds
with Ala234 and Phe235 of DCAF15. The dichloroindole moiety of indisulam inserts into a
hydrophobic cleft, while the sulfonamide linker bridges these interactions. Despite the relatively low
affinity of indisulam for DCAF15 alone (K(_D)app ~3.8 pM), the compound significantly enhances
the DCAF15-RBM39 interaction (K(_D)app ~2.0 pM) [3] [6].

e Protein-Protein Interface: Extensive complementary surfaces between DCAF15 and
RBM39(Mtext{RRM2}) stabilize the ternary complex, with an a-helix of DCAF15 packing against
RBM39. Critical contact points include Gly268 of RBM39, which packs against a DCAF15 helix and
cannot accommodate side-chain-bearing residues. Mutation of Met265 to leucine in RBM39 abrogates

binding, confirming its importance at the interface [3].

» Resistance Mutations: Structural analyses explain clinical resistance mechanisms, as mutations in key
residues (e.g., Q232 and D475 in DCAF15; G268 and M265 in RBM39) disrupt substrate recruitment
and impair drug efficacy without compromising basal ligase function. These findings highlight the

precise geometric constraints required for productive complex formation [3] [5].

The structural insights from the DCAF15-indisulam-RBM39 complex have broader implications for
molecular glue development, demonstrating how small molecules can neo-functionalize E3 ligases to target

otherwise undruggable proteins. The structure reveals that extensive protein-protein contacts mitigate the

© 2026 Smolecule. All rights reserved. 4/12 Tech Support


https://www.smolecule.com/products/s548847?utm_src=pdf-body
https://www.smolecule.com/products/s548847?utm_src=pdf-body
https://www.smolecule.com/products/s548847?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6917914/
https://www.smolecule.com/products/s548847?utm_src=pdf-body
https://www.smolecule.com/products/s548847?utm_src=pdf-body
https://www.smolecule.com/products/s548847?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6917914/
https://www.mdpi.com/2624-781X/6/2/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC6917914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6917914/
https://maayanlab.cloud/Harmonizome/gene/DCAF15
https://www.smolecule.com/products/s548847?utm_src=pdf-body
https://www.smolecule.com/products/s548847?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

requirement for high-affinity ligand binding, expanding the potential for designing degraders targeting

shallow interaction surfaces [3].

Functional Consequences & Downstream Effects

RBM39 Degradation and Splicing Disruption

The primary consequence of indisulam-mediated recruitment of RBM39 to DCAF15 is the rapid depletion
of RBM39 protein levels, which occurs within hours of treatment and persists in a dose-dependent manner.
In high-risk neuroblastoma models, RBM39 abundance decreased approximately 9-fold after 6 hours of
treatment (5 pM indisulam), with minimal effects on other proteins detected by global proteomics. This
specificity highlights the precision of the molecular glue mechanism and distinguishes it from promiscuous

inhibitors [1].

The loss of RBM39 function results in widespread splicing defects, primarily characterized by:

e Exon skipping (1,893 significant events in neuroblastoma models)
¢ Intron retention (1,571 significant events in neuroblastoma models)
o Alternative splice site selection

These mis-splicing events disproportionately affect genes involved in cell cycle regulation and metabolic
pathways, with 62% of downregulated proteins corresponding to mis-spliced transcripts. Particularly
vulnerable targets include CDK4 (exon skipping of exons 2-4), EZH?2 (exon skipping and intron retention),
and TRIM27 (skipping of exons 6-7), all critical for cancer cell proliferation and survival. The preferential
intron retention observed (75% of mis-spliced, downregulated transcripts) frequently introduces premature
termination codons, subjecting transcripts to nonsense-mediated decay and further reducing functional

protein expression [1] [2].

Metabolic and Cell Cycle Alterations

Beyond splicing disruption, indisulam treatment induces profound metabeolic perturbations and cell cycle

arrest:
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e Metabolic Dysregulation: Integrative multi-omics analyses in neuroblastoma models reveal that
indisulam disrupts one-carbon metabolism, lipid pathways, and mitochondrial function. Isotopic tracer
experiments with (A {13})C-glucose and (A {13})C-glutamine demonstrate altered metabolic flux, with
particular impact on serine, glycine, and one-carbon metabolism, potentially creating metabolic

vulnerabilities that enhance the compound's anti-tumor efficacy [1].

¢ Cell Cycle Arrest: Consistent with its original identification as a cell cycle inhibitor, indisulam causes
significant downregulation of cyclins (cyclin A, cyclin B) and cyclin-dependent kinases (CDK2,
CDC2) through p21/p53-dependent mechanisms. The loss of CDK4 protein, resulting from mis-
splicing, represents a particularly important mechanism for G1 cell cycle arrest in sensitive

malignancies [1] [2].

The following pathway diagram summarizes the downstream effects of indisulam-mediated RBM39

degradation:

Apoptosis
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Downstream Effects of RBM39 Degradation on Key Cellular Processes

Therapeutic Applications & Cancer Models

The therapeutic potential of indisulam has been demonstrated across multiple cancer types, with particular
efficacy in hematological malignancies and solid tumors exhibiting specific molecular features. The
compound's effectiveness strongly correlates with DCAF15 expression levels, providing a potential
biomarker for patient stratification. The following table summarizes key preclinical findings across different

cancer models:

Table 1: Therapeutic Efficacy of Indisulam Across Preclinical Cancer Models

- DCAF15
Cancer Type Model System  Key Findings Reference
Dependency
High-Risk IMR-32, KELLY  Complete tumor Absolute [1]
Neuroblastoma cell lines; Th- regression without requirement
MYCN relapse; RBM39 loss, demonstrated
transgenic mice  splicing errors, metabolic
changes confirmed in
Vivo
T-Cell Acute Jurkat, MOLT-4  Attenuated cell Essential for 2] [7]
Lymphoblastic cell lines; proliferation, promoted RBM39
Leukemia (T-ALL) xenograft apoptosis, interfered with  degradation and
models cell cycle; tumor apoptosis induction
remission in vivo
Colorectal Cancer HCT116 cell RBM39 degradation via Required for [6]
line DCAF15; IC~50~ values  degradation activity
established for
compound screening
KRAS-Mutant Cancer stem Inhibition of cancer stem  Pathway-mediated  [8]
Cancers cell models cells through control of effect on splicing
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- DCAF15
Cancer Type Model System  Key Findings Reference
Dependency
KRASA4A splicing
Lymphoma SU-DHL-4 cell DCAF15 utilized for Essential for [4]
line PROTAC-mediated degradation
BRD4 degradation efficiency

Promising clinical applications have emerged from these preclinical studies:

¢ Neuroblastoma: Neuroblastoma cell lines demonstrate exceptional sensitivity to indisulam compared
to other lineages in large-scale drug sensitivity screens. In both xenograft and transgenic (Th-MYCN)
models, indisulam treatment resulted in complete tumor regression without relapse, suggesting

potential for curative intent therapy in this high-risk pediatric malignancy [1].

e T-Cell Acute Lymphoblastic Leukemia: Indisulam demonstrates significant antineoplastic effects in
T-ALL models, effectively attenuating cell proliferation, promoting apoptosis, and interfering with cell
cycle progression. The downregulation of RBM39 via shRNA recapitulates these effects, confirming

RBM39 as a critical dependency and therapeutic target in T-ALL [2] [7].

e KRAS-Mutant Cancers: The DCAF15/RBM39 pathway controls splicing of the minor KRAS4A
isoform, which is enriched in cancer stem-like cells and responds to hypoxia. Inhibition of this
pathway through indisulam selectively targets KRAS4A splicing and inhibits cancer stem cells,
suggesting a novel approach to addressing KRAS-driven malignancies, particularly those dependent on

the KRAS4A isoform [8].
Experimental Protocols & Methodologies

Key Assays for Evaluating DCAF15-Indisulam Mechanism

¢ Cell Viability and Proliferation Assays:

o Protocol: Cells are seeded in 96-well plates (1x10* cells/well) and treated with indisulam
(typically 10-80 nM range) for 72 hours. Viability is assessed using CCK-8 assay, measuring
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absorbance at 450nm. IC~50~ values are calculated from dose-response curves [2].
o Application: Determines compound potency and establishes appropriate dosing for
subsequent experiments.

¢ Western Blot Analysis for RBM39 Degradation:

o Protocol: Whole-cell lysates are collected using RIPA buffer, separated by SDS-PAGE,
transferred to PVDF membranes, and probed with anti-RBM39 antibodies. Loading controls
(e.g., B-actin, GAPDH) ensure equal protein loading [2].

o Application: Confirms RBM39 degradation and establishes time- and dose-dependency.

¢ RNA Splicing Analysis:

o Endpoint PCR: Total RNA is extracted, reverse transcribed to cDNA, and amplified with
primers flanking alternative exons of genes of interest (e.g., EZH2, THOC1, TRIM27). Products
are separated by agarose gel electrophoresis (2%) to visualize splicing variants [1] [2].

o RNA Sequencing: Comprehensive analysis of splicing changes using tools like SpliceFisher to
identify significant exon skipping and intron retention events genome-wide [1].

e Proteomic and Metabolomic Profiling:

o Protocol: LC-MS-based global proteomics identifies protein abundance changes following
indisulam treatment. Metabolic profiling utilizes LC-MS with (*{13})C isotope tracer
experiments (glucose, glutamine) to track metabolic flux alterations [1].

o Application: Unbiased identification of downstream effects on protein expression and
metabolic pathways.

Specific Protocols from Key Studies

Table 2: Key Experimental Approaches for Studying DCAF15-Indisulam Mechanism

Method Key Parameters Applications Considerations

TR-FRET Binding 50 yM compound Quantifying DCAF15- Requires recombinant

Assays concentration; KD~app~ RBM39 interactions in DDB1-DCAF15 and
measurements presence of RBM39RRM2 yroteins

sulfonamides
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Method

siRNA/shRNA
Knockdown

Xenograft Studies

Flow Cytometry
for Apoptosis

Cryo-EM and
Crystallography

Key Parameters

Lentiviral transduction;
puromycin selection

100 mg/kg body weight
daily, i.p. administration;
tumor volume
measurement

Annexin V/PI staining;
24-48h treatment

DDB1AB-DCAF15-
DDA1-RBM39RRM2
complex with E7820

Applications

Validating RBM39 as
critical target;
recapitulating indisulam
phenotype

Evaluating in vivo
efficacy and therapeutic
potential

Quantifying apoptotic cell
death

Structural
characterization of
ternary complex

Future Directions & Clinical Implications

Considerations

Confirm knockdown
efficiency by Western
blot

Monitor for weight loss
as toxicity indicator

Include controls for
basal apoptosis levels

Requires specialized
equipment and expertise

The characterization of DCAF15's role in indisulam efficacy has opened several promising avenues for

therapeutic development and clinical application:

e Biomarker Development: DCAF15 expression levels consistently correlate with cellular sensitivity to

indisulam across cancer types, suggesting its potential use as a predictive biomarker for patient

selection. Additional biomarkers may include splicing signatures or specific genetic alterations that

create dependencies on RBM39 function. The identification of KRAS4A as a key downstream effector

further expands the biomarker landscape for this therapeutic approach [1] [8] [5].

e PROTAC Development: The DCAF15 ligase can be harnessed for targeted protein degradation

beyond RBM39. Proof-of-concept studies have demonstrated that DCAF15-recruiting PROTACs can

effectively degrade other targets such as BRD4, albeit with micromolar potencies. Ongoing efforts

focus on developing DCAF15 ligands with improved affinity and specificity to enhance the utility of
this ligase in the PROTAC toolbox [4] [6].
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e Combination Strategies: Rational combination approaches may enhance the efficacy of indisulam
and overcome potential resistance mechanisms. Based on the observed effects on cell cycle and
metabolism, combinations with CDK4/6 inhibitors or metabolic modulators represent particularly

promising strategies worthy of investigation in preclinical models [1] [2].

e Structural Optimization: Structure-based drug design, leveraging the detailed structural information
now available for the DCAF15-indisulam-RBM39 complex, may yield next-generation molecular
glues with improved potency, selectivity, and pharmaceutical properties. Hybrid approaches combining
features of different aryl sulfonamides (e.g., E7820 and tasisulam) have demonstrated potential for

optimizing interactions within the DCAF15 binding pocket [3] [6].
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